molecular formula C10H13BrClNO2 B8029051 Propan-2-yl 3-amino-4-bromobenzoate hydrochloride

Propan-2-yl 3-amino-4-bromobenzoate hydrochloride

Cat. No.: B8029051
M. Wt: 294.57 g/mol
InChI Key: NUVVELIISFIXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-4-bromobenzoate hydrochloride typically involves the esterification of 3-amino-4-bromobenzoic acid with isopropanol in the presence of a suitable catalyst. The reaction is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification and subsequent purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-4-bromobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different amino derivatives .

Scientific Research Applications

Propan-2-yl 3-amino-4-bromobenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-4-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride
  • Propan-2-yl 3-amino-4-fluorobenzoate hydrochloride
  • Propan-2-yl 3-amino-4-iodobenzoate hydrochloride

Uniqueness

Propan-2-yl 3-amino-4-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can result in distinct biological and chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

propan-2-yl 3-amino-4-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7;/h3-6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVVELIISFIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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